molecular formula C30H22 B14891832 9,10-Bis(4-vinylphenyl)anthracene

9,10-Bis(4-vinylphenyl)anthracene

Cat. No.: B14891832
M. Wt: 382.5 g/mol
InChI Key: XDKXYJQSMJUNFY-UHFFFAOYSA-N
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Description

9,10-Bis(4-vinylphenyl)anthracene is an organic compound belonging to the anthracene family. It is characterized by the presence of two vinylphenyl groups attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-vinylphenyl)anthracene typically involves the Suzuki cross-coupling reaction. This method employs palladium-catalyzed coupling of 9,10-dibromoanthracene with 4-vinylphenylboronic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene, at elevated temperatures (around 100°C) to achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis(4-vinylphenyl)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the vinyl groups to ethyl groups.

    Substitution: Electrophilic substitution reactions can occur at the anthracene core, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: 9,10-Bis(4-ethylphenyl)anthracene.

    Substitution: Brominated or nitrated anthracene derivatives.

Scientific Research Applications

9,10-Bis(4-vinylphenyl)anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9,10-Bis(4-vinylphenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, resulting in fluorescence. This fluorescence can be harnessed in various applications, such as bioimaging and OLEDs. The molecular targets and pathways involved include interactions with light and the subsequent emission of photons .

Comparison with Similar Compounds

  • 9,10-Bis(phenylethynyl)anthracene
  • 9,10-Diphenylanthracene
  • 9,10-Dimethylanthracene

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Properties

Molecular Formula

C30H22

Molecular Weight

382.5 g/mol

IUPAC Name

9,10-bis(4-ethenylphenyl)anthracene

InChI

InChI=1S/C30H22/c1-3-21-13-17-23(18-14-21)29-25-9-5-7-11-27(25)30(28-12-8-6-10-26(28)29)24-19-15-22(4-2)16-20-24/h3-20H,1-2H2

InChI Key

XDKXYJQSMJUNFY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C=C

Origin of Product

United States

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